Hydroxymethylenetanshiquinone

Description

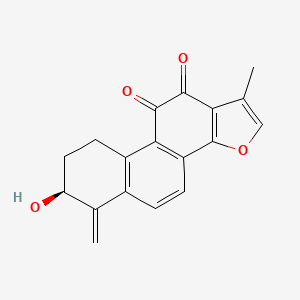

Structure

3D Structure

Properties

Molecular Formula |

C18H14O4 |

|---|---|

Molecular Weight |

294.3 g/mol |

IUPAC Name |

(7S)-7-hydroxy-1-methyl-6-methylidene-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione |

InChI |

InChI=1S/C18H14O4/c1-8-7-22-18-12-4-3-10-9(2)13(19)6-5-11(10)15(12)17(21)16(20)14(8)18/h3-4,7,13,19H,2,5-6H2,1H3/t13-/m0/s1 |

InChI Key |

RUJKJFRMCYQMLH-ZDUSSCGKSA-N |

Isomeric SMILES |

CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CC[C@@H](C4=C)O |

Canonical SMILES |

CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCC(C4=C)O |

Synonyms |

HMTQ hydroxymethylenetanshinquinone tanshinquinone, hydroxymethylene- |

Origin of Product |

United States |

Foundational & Exploratory

Hydroxymethylenetanshiquinone: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of hydroxymethylenetanshiquinone, a bioactive anthraquinone (B42736) of significant interest to the pharmaceutical and scientific communities. It has become evident through comprehensive research that the compound commonly referred to as this compound is chemically identified as aloe-emodin (B1665711) , with the systematic name 1,8-dihydroxy-3-(hydroxymethyl)anthraquinone. This document will proceed using the scientifically recognized nomenclature, aloe-emodin.

Aloe-emodin is a naturally occurring anthraquinone found in a variety of plant species. It is recognized for its diverse pharmacological activities, including laxative, anti-inflammatory, antiviral, and anticancer properties. This guide details its primary natural sources, presents quantitative data on its prevalence, and provides comprehensive experimental protocols for its isolation and purification.

Natural Sources of Aloe-Emodin

Aloe-emodin is distributed across several plant families. The primary botanical sources include:

-

Asphodelaceae: Notably in the exudate of various Aloe species, such as Aloe vera (syn. Aloe barbadensis) and Aloe ferox.

-

Polygonaceae: Found in the roots and rhizomes of Rheum species, commonly known as rhubarb (e.g., Rheum palmatum, Rheum officinale).

-

Fabaceae: Present in the leaves and pods of Senna species (e.g., Senna alexandrina, Senna tora).

-

Rhamnaceae: Occurs in the bark of Rhamnus species, including Rhamnus frangula (alder buckthorn) and Rhamnus purshiana (cascara sagrada).

-

Polygonaceae: Also found in some Rumex species (docks or sorrels).

Quantitative Data on Aloe-Emodin Content

The concentration of aloe-emodin can vary significantly depending on the plant species, geographical location, harvesting time, and the extraction method employed. The following tables summarize available quantitative data from scientific literature.

| Plant Source | Part Used | Method of Analysis | Aloe-Emodin Content | Citation |

| Rheum palmatum | Root | Ultrasonic Nebulization Extraction & MEKC | 0.65-1.16 mg/g | [1] |

| Aloe vera | Decoction | HPLC | 8.3 ± 0.5 µmol/g | [2] |

| Aloe vera | Hydrolysate | HPLC | 8.1 ± 0.3 µmol/g | [2] |

Experimental Protocols for Isolation and Purification

The isolation of aloe-emodin from its natural sources typically involves extraction, hydrolysis (as it often exists as a glycoside), and chromatographic purification. Below are detailed methodologies for its isolation from Rheum palmatum and Aloe vera.

Isolation of Aloe-Emodin from Rheum palmatum

This protocol is adapted from a method for the extraction of anthraquinones from rhubarb.

1. Extraction:

-

Material Preparation: Pulverize dried roots and rhizomes of Rheum palmatum into a coarse powder.

-

Solvent Extraction:

-

Soak the powdered material in a 60% aqueous ethanol (B145695) solution (w/v ratio of 1:10) at room temperature for 2 hours.

-

Perform heat reflux extraction four times, for 1 hour each time.

-

Combine the extracts and filter to remove solid plant material.

-

Concentrate the filtrate under reduced pressure to remove ethanol and yield a crude extract.

-

2. Hydrolysis:

-

Heat the crude extract in a 15% (w/w) aqueous hydrochloric acid solution (10 times the weight of the extract) in a water bath to hydrolyze the anthraquinone glycosides to their aglycone forms, including aloe-emodin.

-

Filter the acidic solution to remove any precipitated impurities.

3. Purification by Column Chromatography:

-

Option 1: Polyamide Column Chromatography

-

Pass the acidic aqueous solution through a polyamide chromatography column.

-

Elute with a 30% ethanol solution to remove impurities.

-

Perform a gradient elution with a mixed solvent system of 70% ethanol and acetone (B3395972) (volume ratio ranging from 1:30 to 1:1) to isolate aloe-emodin.

-

Collect the fractions containing aloe-emodin and recover the solvent under reduced pressure and dry to obtain the pure compound.

-

-

Option 2: Silica (B1680970) Gel Column Chromatography

-

Extract the acidic aqueous solution four times with an equal volume of chloroform (B151607).

-

Recover the chloroform from the combined organic extracts under reduced pressure until near dryness.

-

Load the concentrated extract onto a silica gel chromatography column.

-

Elute with a gradient of ethyl acetate (B1210297) and acetone (volume ratio from 1:20 to 1:1) to separate aloe-emodin.

-

Collect the relevant fractions and evaporate the solvent to yield purified aloe-emodin.[3]

-

Isolation of Aloe-Emodin from Aloe vera

This protocol focuses on the extraction and purification from the leaf exudate.

1. Extraction and Hydrolysis:

-

Collect the latex (sap) from Aloe vera leaves.

-

Reflux the aloe sap with hydrochloric acid and ferric chloride. This step serves to hydrolyze the aloin (B1665253) (a glycoside of aloe-emodin) into aloe-emodin.

-

After reflux, extract the mixture with toluene (B28343). The aloe-emodin will partition into the organic toluene layer.[4]

2. Purification:

-

Separate the toluene layer and wash it with water to remove any remaining acid and other water-soluble impurities.

-

Concentrate the toluene extract under reduced pressure to obtain crude aloe-emodin.

-

Further purification can be achieved by recrystallization from a suitable solvent like toluene or ethanol, or by employing column chromatography as described in the protocol for Rheum palmatum. A patent describes a purification method involving recrystallization from a solution of N,N-dimethylacetamide containing a small percentage of acetic acid, followed by cooling to crystallize the pure aloe-emodin.

Visualization of Experimental Workflow

The general workflow for the isolation of aloe-emodin from a natural source can be visualized as a series of sequential steps.

Caption: Generalized workflow for the isolation of aloe-emodin.

Conclusion

This technical guide has established that "this compound" is synonymous with aloe-emodin and has provided a comprehensive overview of its natural sources and isolation methodologies. The detailed protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development. The provided workflow visualization offers a clear and concise summary of the isolation process. Further research may focus on optimizing extraction yields from various natural sources and exploring the full therapeutic potential of this versatile anthraquinone.

References

In-Depth Technical Guide to the Synthesis of Hydroxymethyl-Tanshinone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the synthesis of a hydroxymethyl-tanshinone derivative, a class of compounds with significant therapeutic potential. Due to the apparent misnomer or lack of public information on a compound specifically named "Hydroxymethylenetanshiquinone," this document focuses on a scientifically documented synthetic pathway for a closely related and structurally verified molecule: a C16-hydroxymethyl derivative of tanshinone. This guide furnishes a comprehensive experimental protocol, quantitative data, and a proposed biosynthetic and signaling pathway, adhering to the highest standards of scientific and technical documentation for an audience of research and drug development professionals.

Introduction

Tanshinones, the bioactive constituents isolated from the roots of Salvia miltiorrhiza, have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. These activities include cardiovascular protection, anti-inflammatory effects, and anticancer properties. The modification of the core tanshinone structure is a key strategy for enhancing their therapeutic efficacy and exploring their structure-activity relationships (SAR). This guide focuses on the synthesis of a hydroxymethyl-tanshinone derivative, a modification that can influence the compound's polarity and interaction with biological targets.

Synthesis Pathway of a C16-Hydroxymethyl Tanshinone Derivative

The synthesis of a C16-hydroxymethyl tanshinone derivative has been reported as part of a study on the development of selective 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) inhibitors. The pathway commences with a naturally occurring tanshinone, which undergoes a series of modifications to introduce the hydroxymethyl group.

Proposed General Synthetic Scheme

The synthesis initiates with a suitable tanshinone precursor. A plausible synthetic route to a hydroxymethyl derivative involves the functionalization of the furan (B31954) ring, a common site for modification in the tanshinone scaffold. Based on the work by Deng et al. (2022), a key step is the introduction of a substituent at the C16 position of the furan ring, which can then be converted to a hydroxymethyl group.

Caption: Proposed synthesis of a C16-hydroxymethyl tanshinone derivative.

Experimental Protocols

The following protocols are adapted from the supplementary information of the publication by Deng et al. (2022), which describes the synthesis of related derivatives.

Synthesis of the C16-Formyl Tanshinone Derivative (Intermediate 1)

-

Reagents and Solvents:

-

Tanshinone IIA (Starting Material)

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

-

Procedure:

-

To a solution of Tanshinone IIA in DMF, cooled to 0°C, add POCl₃ dropwise under an inert atmosphere.

-

Allow the reaction mixture to warm to room temperature and stir for the specified time (monitoring by TLC).

-

Quench the reaction by carefully adding a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the C16-formyl tanshinone derivative.

-

Synthesis of the C16-Hydroxymethyl Tanshinone Derivative (Final Product)

-

Reagents and Solvents:

-

C16-Formyl Tanshinone Derivative (from step 3.1)

-

Sodium borohydride (B1222165) (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

-

Procedure:

-

Dissolve the C16-formyl tanshinone derivative in a mixture of DCM and MeOH.

-

Cool the solution to 0°C and add NaBH₄ portion-wise.

-

Stir the reaction mixture at 0°C until the starting material is consumed (monitoring by TLC).

-

Quench the reaction by the addition of water.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent in vacuo.

-

Purify the residue by silica gel column chromatography to obtain the C16-hydroxymethyl tanshinone derivative.

-

Quantitative Data

The following table summarizes the reported quantitative data for the synthesis of a C16-hydroxymethyl tanshinone derivative and its inhibitory activity against 11β-HSD1.[1]

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | 11β-HSD1 IC₅₀ (human) | 11β-HSD1 IC₅₀ (mouse) |

| C16-Hydroxymethyl Derivative | C₂₀H₂₀O₄ | 324.37 | Not explicitly stated | >1000 nM | >1000 nM |

Note: While the synthesis is described, the specific yield for the hydroxymethyl derivative was not detailed in the primary text of the cited paper. The biological activity data indicates that this particular derivative was less potent as an 11β-HSD1 inhibitor compared to other synthesized analogues.

Biological Signaling Pathways

Tanshinones, particularly Tanshinone IIA, have been shown to modulate a variety of signaling pathways, contributing to their therapeutic effects. The introduction of a hydroxymethyl group could potentially alter the interaction of the molecule with these pathways.

Caption: Key signaling pathways modulated by tanshinones.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis of a C16-hydroxymethyl tanshinone derivative. The provided experimental protocols, based on peer-reviewed scientific literature, offer a solid foundation for researchers to replicate and potentially optimize this synthesis. The summarized quantitative data and the overview of relevant signaling pathways further enrich the understanding of this class of compounds for drug development professionals. Future research could focus on exploring the full pharmacological profile of this and other hydroxymethylated tanshinone derivatives to unlock their full therapeutic potential.

References

A Technical Guide to the Biological Activity of Tanshinone IIA

Disclaimer: Initial searches for "Hydroxymethylenetanshiquinone" did not yield specific scientific literature detailing its biological activities. This suggests that it may be a novel or less-studied compound. Therefore, this guide focuses on the biological activities of Tanshinone IIA , a major and extensively studied bioactive derivative of the tanshinone family, which provides a relevant and data-rich alternative for understanding the therapeutic potential of this class of compounds.

Tanshinone IIA (Tan IIA) is a lipophilic diterpene quinone extracted from the dried root of Salvia miltiorrhiza Bunge (Danshen), a herb widely used in traditional Chinese medicine.[1] Modern pharmacological research has revealed that Tanshinone IIA possesses a broad spectrum of biological activities, including potent anti-cancer, anti-inflammatory, and cardioprotective effects.[1][2][3] This technical guide provides an in-depth overview of the core biological activities of Tanshinone IIA, its mechanisms of action, quantitative data from key studies, and detailed experimental protocols.

Anti-Cancer Activity

Tanshinone IIA has demonstrated significant anti-tumor effects across a wide range of human cancer cell lines.[1][4] Its anti-cancer mechanisms are multi-faceted, involving the induction of apoptosis and autophagy, inhibition of cell proliferation and migration, and cell cycle arrest.[1][5]

The cytotoxic effects of Tanshinone IIA against various cancer cell lines are often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

| Cell Line | Cancer Type | IC50 Value | Incubation Time | Reference |

| MCF-7 | Breast Cancer | 0.25 µg/mL | Not Specified | [6][7] |

| MCF-7 | Breast Cancer | 8.1 µM | Not Specified | [8] |

| MDA-MB-231 | Breast Cancer | >100 µM | Not Specified | [8] |

| A549 | Lung Cancer | >100 µM | Not Specified | [8] |

| HepG2 | Liver Cancer | 4.17 ± 0.27 µM | Not Specified | [9] |

| SH-SY5Y | Neuroblastoma | 34.98 µmol L-1 | 24 hours | [10] |

| C33a, CaSki, HeLa, SiHa | Cervical Cancer | Strong Inhibition | Not Specified | [1][5] |

| BEL 7402 | Liver Cancer | Effective Inhibition | Not Specified | [1][5] |

| U937 | Leukemia | Effective Inhibition | Not Specified | [1] |

Tanshinone IIA modulates several key signaling pathways to exert its anti-cancer effects. These include the PI3K/Akt/mTOR pathway, apoptosis pathways, and pathways related to cell cycle regulation.

-

PI3K/Akt/mTOR Pathway: Tanshinone IIA has been shown to inhibit the PI3K/Akt/mTOR signaling pathway in various cancer cells, including leukemia and ovarian cancer.[1][4][11] This inhibition leads to decreased cell proliferation and survival. In small cell lung cancer, Tan IIA suppresses proliferation and metastasis by inhibiting this pathway.[12]

-

Apoptosis Induction: A primary mechanism of Tanshinone IIA's anti-cancer activity is the induction of apoptosis. It modulates the expression of apoptosis-related proteins, such as increasing the Bax/Bcl-2 ratio and activating caspases.[1][13] In ovarian cancer cells, Tan-IIA significantly increased the apoptosis through the cleavage activation of caspases-3, -8, and -9.[11]

-

Cell Viability Assay (MTT Assay):

-

Seed cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of 1 x 104 cells/well and incubate for 24 hours.[9]

-

Treat the cells with various concentrations of Tanshinone IIA (e.g., 0, 2.5, 5, 10, 20, 40 µM) for 48 hours.[9]

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the supernatant and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 490 nm using a microplate reader.[9]

-

Calculate cell viability as a percentage of the control and determine the IC50 value.

-

-

Animal Xenograft Model:

-

Establish a tumor model by subcutaneously injecting human cancer cells (e.g., human breast infiltrating duct carcinoma) into nude mice.[6]

-

When tumors reach a certain volume, randomly divide the mice into control and treatment groups.

-

Administer Tanshinone IIA (e.g., 30 mg/kg, subcutaneously, 3 times/week for 10 weeks) to the treatment group.[6]

-

Monitor tumor volume and body weight throughout the study.

-

At the end of the experiment, sacrifice the mice and excise the tumors for further analysis (e.g., immunohistochemistry for caspase-3 expression).[6]

-

Anti-Inflammatory Activity

Tanshinone IIA exhibits potent anti-inflammatory properties by modulating key inflammatory signaling pathways and reducing the production of pro-inflammatory mediators.[2][14]

-

NF-κB Signaling Pathway: Tanshinone IIA is a well-documented inhibitor of the NF-κB signaling pathway.[2][15][16] It can suppress the activation of NF-κB by inhibiting the degradation of IκBα and blocking the nuclear translocation of p65.[15][17] This leads to a decrease in the expression of pro-inflammatory genes such as TNF-α, IL-1β, and IL-6.[18]

-

LPS-Induced Inflammation in Macrophages (RAW 264.7):

-

Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS.

-

Pre-treat the cells with various concentrations of Tanshinone IIA for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

-

Measure the production of nitric oxide (NO) in the culture supernatant using the Griess reagent.[18]

-

Analyze the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell lysates or supernatant using ELISA or qRT-PCR.[16][18]

-

Cardiovascular Protection

Tanshinone IIA has been widely used in the treatment of cardiovascular diseases due to its multifaceted protective effects on the cardiovascular system.[3][19] These effects include vasodilation, anti-atherosclerosis, and protection against myocardial ischemia-reperfusion injury.[2][20]

-

Anti-atherosclerosis: Tanshinone IIA can inhibit the formation of atherosclerotic plaques by reducing LDL oxidation, inhibiting the adhesion of monocytes to the endothelium, and suppressing the proliferation and migration of smooth muscle cells.[3][21]

-

Myocardial Ischemia-Reperfusion Injury: Tanshinone IIA protects cardiomyocytes from apoptosis induced by ischemia-reperfusion injury.[13][20] This is partly achieved by activating the PI3K/Akt/mTOR signaling pathway.[22] It also reduces oxidative stress and inflammation in the myocardium.[13]

-

Rat Model of Myocardial Infarction:

-

Anesthetize male Sprague-Dawley rats and perform a left thoracotomy.

-

Ligate the left anterior descending coronary artery to induce myocardial infarction.

-

Administer Tanshinone IIA (e.g., low and high doses) intravenously.[22]

-

After a period of reperfusion, assess cardiac function (e.g., by echocardiography), infarct size (e.g., by TTC staining), and serum levels of cardiac injury markers (e.g., CK-MB, LDH).[22][23]

-

Analyze myocardial tissue for apoptosis (TUNEL assay) and expression of signaling proteins (Western blotting).[13][22]

-

Conclusion

Tanshinone IIA is a promising natural compound with a wide range of pharmacological activities. Its potent anti-cancer, anti-inflammatory, and cardioprotective effects are mediated through the modulation of multiple key signaling pathways. The quantitative data and experimental protocols summarized in this guide provide a valuable resource for researchers and drug development professionals interested in the therapeutic potential of Tanshinone IIA and related compounds. Further research is warranted to fully elucidate its mechanisms of action and to translate these preclinical findings into clinical applications.

References

- 1. Frontiers | Tanshinone IIA: A Review of its Anticancer Effects [frontiersin.org]

- 2. Tanshinone IIA: A Promising Natural Cardioprotective Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cardiovascular actions and therapeutic potential of tanshinone IIA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An overview of the anti-cancer actions of Tanshinones, derived from Salvia miltiorrhiza (Danshen) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tanshinone IIA: A Review of its Anticancer Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potential anticancer activity of tanshinone IIA against human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Anticancer Effect of Tanshinones on Female Breast Cancer and Gynecological Cancer [frontiersin.org]

- 8. Item - The IC50 values of compound 10, Tan IIA, CPT and Tan I against MCF-7, MDA-231, A549 cancer cell lines. - Public Library of Science - Figshare [plos.figshare.com]

- 9. mdpi.com [mdpi.com]

- 10. Potential pharmacological mechanisms of tanshinone IIA in the treatment of human neuroblastoma based on network pharmacological and molecular docking Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tanshinone IIA induces apoptosis of ovarian cancer cells in vitro and in vivo through attenuation of PI3K/AKT/JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tanshinone IIA inhibits proliferation and migration by downregulation of the PI3K/Akt pathway in small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Anti-Inflammatory Activity of Tanshinone IIA in LPS-Stimulated RAW264.7 Macrophages via miRNAs and TLR4-NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Tanshinone IIA inhibits cardiomyocyte pyroptosis through TLR4/NF-κB p65 pathway after acute myocardial infarction [frontiersin.org]

- 18. The anti-inflammatory activities of Tanshinone IIA, an active component of TCM, are mediated by estrogen receptor activation and inhibition of iNOS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Harnessing the therapeutic value of Tanshinone IIA: a breakthrough therapy in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Tanshinone IIA confers protection against myocardial ischemia/reperfusion injury by inhibiting ferroptosis and apoptosis via VDAC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Tanshinone IIA Exerts Anti-Inflammatory and Immune-Regulating Effects on Vulnerable Atherosclerotic Plaque Partially via the TLR4/MyD88/NF-κB Signal Pathway [frontiersin.org]

- 22. Tanshinone IIA protects against myocardial ischemia reperfusion injury by activating the PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Cardioprotective effects of tanshinone IIA on myocardial ischemia...: Ingenta Connect [ingentaconnect.com]

In Vitro Cytotoxicity of Hydroxymethylenetanshiquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxymethylenetanshiquinone, a natural compound isolated from the roots of Salvia miltiorrhiza (Dan Shen), has garnered interest within the scientific community for its potential as an anticancer agent. This technical guide provides a comprehensive overview of the in vitro cytotoxicity of this compound, summarizing key quantitative data, detailing plausible experimental methodologies, and visualizing the putative signaling pathways involved in its cytotoxic effects. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the fields of oncology, pharmacology, and drug discovery.

Quantitative Cytotoxicity Data

The cytotoxic potential of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency in inhibiting cell growth by 50%, are summarized in the table below. These values have been derived from in vitro studies and demonstrate a broad spectrum of activity across different cancer types.

| Cell Line | Cancer Type | IC50 (µg/mL) |

| BT474 | Breast Ductal Carcinoma | 4.7[1][2][3] |

| CHAGO | Undifferentiated Lung Cancer | 5.7[1][2][3] |

| HepG2 | Hepatocellular Carcinoma | 6.5[1][2][3] |

| Kato3 | Gastric Carcinoma | 5.3[1][2][3] |

| SW620 | Colorectal Adenocarcinoma | 5.6[1][2][3] |

Experimental Protocols

Cell Culture and Maintenance

Human cancer cell lines (e.g., HepG2, BT474, etc.) are cultured in appropriate media, such as Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

Materials:

-

96-well plates

-

This compound stock solution (dissolved in DMSO)

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

Procedure:

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.

-

Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plates for 24, 48, or 72 hours.

-

Following incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for Apoptosis Markers

Western blotting is employed to detect changes in the expression levels of key proteins involved in apoptosis.

Materials:

-

6-well plates

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-3, cleaved Caspase-9, PARP, and β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for a specified time (e.g., 24 or 48 hours).

-

Harvest the cells and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Use a loading control, such as β-actin, to normalize protein expression levels.

Signaling Pathways in this compound-Induced Cytotoxicity

The precise signaling cascade initiated by this compound is still under investigation. However, based on studies of related tanshinones from Salvia miltiorrhiza, it is plausible that its cytotoxic effects are mediated through the induction of apoptosis, primarily via the intrinsic (mitochondrial) pathway.

A proposed mechanism involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol. This event triggers the activation of a caspase cascade, culminating in the execution of apoptosis. Key players in this pathway include the Bcl-2 family of proteins, which regulate mitochondrial integrity, and the caspase family of proteases, which are the central executioners of apoptosis.

References

- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 2. Functional Redox Proteomics Reveal That Salvia miltiorrhiza Aqueous Extract Alleviates Adriamycin-Induced Cardiomyopathy via Inhibiting ROS-Dependent Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Hydroxymethylenetanshiquinone: A Review of a Novel Tanshinone Derivative

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Hydroxymethylenetanshiquinone, a member of the tanshinone family of bioactive molecules. While specific research on this compound is limited, this document extrapolates from the rich literature on its parent compounds, the tanshinones, to provide insights into its potential history, biological activities, and mechanisms of action. This guide also includes a review of relevant experimental protocols and potential signaling pathways, offering a foundational resource for future research and development.

Introduction and History

This compound is a diterpenoid quinone and a derivative of tanshinone. Tanshinones are the primary lipophilic bioactive constituents isolated from the dried roots of Salvia miltiorrhiza Bunge (Danshen), a plant widely used in traditional Chinese medicine for the treatment of cardiovascular and cerebrovascular diseases. The core chemical structure of tanshinones is an abietane (B96969) diterpene.

While the specific discovery and history of this compound are not well-documented in publicly available literature, its existence is confirmed in chemical databases such as PubChem (Substance ID: 135087796), where it is also referred to as HMTQ. The study of its parent compounds, the tanshinones, began in the 1930s, with significant research into their pharmacological properties commencing in recent decades. It is likely that this compound was identified during detailed phytochemical analyses of Salvia miltiorrhiza extracts.

Potential Biological Activities and Quantitative Data

Extensive research has demonstrated that various tanshinone derivatives possess a wide range of biological activities, with anticancer effects being the most prominent. It is plausible that this compound shares some of these properties. The biological activities of major tanshinones are summarized below to provide a comparative context.

| Compound | Cell Line | Biological Activity | IC50 Value (µM) |

| 2-hydroxy-3-methyl anthraquinone (B42736) | HepG2 | Induces apoptosis, inhibits proliferation and invasion | Not specified |

| Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone) | Multiple Myeloma Cells | Inhibits STAT3 phosphorylation | Not specified |

| 7-hydroxy-3,4-dihydrocadalene | MCF7 | Cytotoxic | 55.24 µM (48h) |

| Modified 4-hydroxyquinolone analogue (Compound 3g) | HCT116, A549, PC3, MCF-7 | Anticancer | Not specified |

Potential Signaling Pathways

Based on the activities of structurally related compounds, this compound may exert its biological effects through the modulation of key signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Apoptosis Induction

Many tanshinone derivatives and other quinone-containing compounds have been shown to induce apoptosis in cancer cells. For instance, 2-hydroxy-3-methyl anthraquinone has been reported to induce apoptosis in hepatocellular carcinoma cells through the SIRT1/p53 signaling pathway[1][2]. Hydroquinone (B1673460), a related compound, induces apoptosis via both caspase-dependent and caspase-independent mechanisms[3][4]. A potential apoptotic pathway is illustrated below.

STAT3 Signaling Pathway Inhibition

The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a critical regulator of cancer cell proliferation, survival, and angiogenesis. Several natural products, including tanshinones, have been shown to inhibit STAT3 activation. For example, Tanshinone I inhibits STAT3 phosphorylation at Tyr705[5]. Plumbagin, a naphthoquinone, also suppresses the STAT3 activation pathway[6]. The inhibitory effect of tanshinones on the STAT3 pathway is a promising area of research for cancer therapy.

Experimental Protocols

While specific protocols for this compound are not available, this section outlines general methodologies for the isolation and synthesis of tanshinones, which can be adapted for future studies on this compound.

Isolation from Salvia miltiorrhiza

Tanshinones are typically extracted from the dried roots of Salvia miltiorrhiza. A general workflow for their isolation and purification is as follows:

References

- 1. 2-hydroxy-3-methyl anthraquinone promotes apoptosis and inhibits invasion of human hepatocellular carcinoma cells by targeting nicotinamide adenine dinucleotide-dependent protein deacetylase sirtuin-1/cellular tumor antigen p53 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-hydroxy-3-methyl anthraquinone promotes apoptosis and inhibits invasion of human hepatocellular carcinoma cells by targeting nicotinamide adenine dinucleotide-dependent protein deacetylase sirtuin-1/cellular tumor antigen p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Intrinsic pathway of hydroquinone induced apoptosis occurs via both caspase-dependent and caspase-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Tanshinone I inhibits tumor angiogenesis by reducing STAT3 phosphorylation at TYR705 and hypoxia-induced HIF-1α accumulation in both endothelial and tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-hydroxy-2-methyl-1,4-naphthoquinone, a vitamin K3 analogue, suppresses STAT3 activation pathway through induction of protein tyrosine phosphatase, SHP-1: potential role in chemosensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Hydroxymethylenetanshiquinone: Discovery, Characterization, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxymethylenetanshiquinone (HMTQ), a naturally occurring diterpenoid quinone, has emerged as a molecule of interest within the broader class of tanshinones derived from Salvia species. This technical guide provides a comprehensive overview of the discovery, characterization, and known biological activities of HMTQ. While the initial discovery and detailed characterization data for HMTQ are not extensively documented in readily available literature, this guide synthesizes the existing information, including its identification in medicinal plants and its significant activity as a selective ectosteric inhibitor of cathepsin K. This document is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, providing available quantitative data, outlining relevant experimental protocols, and visualizing its mechanism of action.

Discovery and Natural Occurrence

Hydroxymethylenetanshinquinone (CAS No. 83145-47-5; Molecular Formula: C₁₈H₁₄O₄) has been identified as a constituent of plants from the Salvia genus, which are widely used in traditional medicine. Notably, it has been reported in the roots of Salvia miltiorrhiza (Danshen) and Salvia trijuga. While a specific seminal publication detailing its initial isolation and complete structural elucidation is not prominently available, its presence in these botanicals has been confirmed through modern analytical techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). For instance, a study by Liang et al. (2017) identified "3a-Hydroxymethylenetanshinquinone" as a component of a Danshen-Shanzha herbal formula.

Physicochemical and Spectroscopic Data

Detailed experimental spectroscopic data for the definitive structural confirmation of this compound is scarce in the current body of scientific literature. However, predicted spectral data and information from chemical databases provide some insight into its characteristics.

Table 1: Physicochemical and Predicted Spectroscopic Data for this compound

| Property | Value | Source |

| CAS Number | 83145-47-5 | Chemical Databases |

| Molecular Formula | C₁₈H₁₄O₄ | Chemical Databases |

| Molecular Weight | 294.30 g/mol | Chemical Databases |

| Predicted ¹³C NMR | See NP-MRD database for details | NP-MRD |

| HPLC-MS/MS Data | Available in studies of Salvia extracts | e.g., Liang et al. (2017) |

Experimental Protocols

While a specific, detailed protocol for the initial isolation of this compound is not available, this section outlines a general methodology for the isolation and characterization of tanshinones from Salvia species, as well as the protocol for assessing its biological activity against cathepsin K.

General Protocol for Isolation and Identification of Tanshinones from Salvia species

This workflow represents a typical approach for the extraction, separation, and identification of tanshinone compounds from plant material.

Protocol for Cathepsin K Collagenase Activity Assay

The following protocol is based on the methodology described by Panwar et al. (2018) to assess the inhibitory effect of this compound on the collagenase activity of cathepsin K.

-

Preparation of Reagents:

-

Human recombinant Cathepsin K.

-

Soluble bovine type I collagen.

-

Assay buffer: 100 mM sodium acetate, 2.5 mM DTT, 2.5 mM EDTA, pH 5.5.

-

This compound (T31) stock solution in a suitable solvent (e.g., DMSO).

-

E-64 (pan-cysteine protease inhibitor) for stopping the reaction.

-

-

Assay Procedure:

-

Incubate soluble type I collagen (0.6 mg/mL) with human recombinant cathepsin K (400 nM) in the assay buffer.

-

Add varying concentrations of this compound to the reaction mixture.

-

Incubate at 28°C for a defined period (e.g., 4 hours).

-

Stop the reaction by adding E-64 to a final concentration of 1 µM.

-

Analyze the reaction products by SDS-PAGE to visualize the degradation of collagen chains.

-

Quantify the intensity of the collagen bands to determine the extent of inhibition and calculate the IC₅₀ value.

-

Biological Activity and Mechanism of Action

The most significant biological activity reported for this compound is its selective inhibition of the collagenase activity of cathepsin K.[1]

Inhibition of Cathepsin K

A study by Panwar et al. (2018) evaluated a series of 31 tanshinones for their ability to inhibit cathepsin K. This compound (referred to as T31 in the study) was among the tested compounds. While it was not the most potent inhibitor in the series, it did exhibit inhibitory activity. The study highlighted that certain tanshinones act as ectosteric inhibitors, meaning they bind to a site on the enzyme other than the active site. This binding interferes with the dimerization of cathepsin K, a process necessary for its collagen-degrading activity.[2]

Table 2: In Vitro Inhibitory Activity of this compound against Cathepsin K

| Assay | IC₅₀ (µM) | Source |

| Soluble Collagen Degradation | >50 | Panwar et al. (2018) |

| Insoluble Collagen Fiber Degradation | >100 | Panwar et al. (2018) |

Note: While the IC₅₀ values are high, the study identified other tanshinones with much higher potency, suggesting a structural basis for the activity that could be explored in drug design.

Signaling Pathway: Ectosteric Inhibition of Cathepsin K

The proposed mechanism of action for the anti-collagenase activity of tanshinones like HMTQ involves the disruption of cathepsin K oligomerization.

Synthesis

To date, a specific and detailed synthetic route for this compound has not been reported in the peer-reviewed scientific literature. The synthesis of the core tanshinone scaffold is complex, and the introduction of a hydroxymethylene group at the C-3 position would require a targeted synthetic strategy. Research into the synthesis of various tanshinone derivatives is an active area, and future work may lead to the development of a viable synthetic pathway for HMTQ.

Future Perspectives

This compound represents an intriguing starting point for further investigation. Key areas for future research include:

-

Definitive Structural Elucidation: Isolation of HMTQ in sufficient quantities for comprehensive spectroscopic analysis (¹H, ¹³C, 2D NMR) to unequivocally confirm its structure.

-

Total Synthesis: Development of a robust synthetic route to enable the production of HMTQ and its analogs for further biological evaluation and structure-activity relationship (SAR) studies.

-

Expanded Biological Screening: Evaluation of HMTQ in a broader range of biological assays to uncover other potential therapeutic activities, given the diverse pharmacological effects of other tanshinones.

-

Mechanism of Action Studies: Further investigation into the specifics of its interaction with cathepsin K and other potential molecular targets.

Conclusion

This compound is a naturally occurring tanshinone with demonstrated, albeit modest, activity as a selective ectosteric inhibitor of cathepsin K. While its discovery and characterization are not as well-documented as other members of the tanshinone family, the available information suggests its potential as a scaffold for the development of novel therapeutics. This technical guide provides a consolidated resource for researchers, aiming to facilitate and inspire further exploration into the chemical and biological properties of this interesting natural product.

References

The Neuroprotective Potential of Tanshinone Derivatives: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the neuroprotective effects of specific tanshinone derivatives, a class of bioactive compounds derived from the dried root of Salvia miltiorrhiza (Danshen). While the initial search for "Hydroxymethylenetanshiquinone" did not yield specific scientific literature, extensive research exists on the neuroprotective properties of closely related and well-characterized tanshinones, namely Tanshinone IIA (T-IIA) and Cryptotanshinone (CTN) . These compounds have demonstrated significant potential in mitigating neuronal damage in various experimental models of neurodegenerative diseases.[1]

This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of quantitative data, detailed experimental methodologies, and an exploration of the underlying molecular mechanisms. The aim is to facilitate a deeper understanding of the therapeutic potential of these compounds and to aid in the design of future preclinical and clinical studies.

Neuroprotective Effects of Tanshinone IIA (T-IIA)

Tanshinone IIA is a lipophilic diterpenoid that has been shown to possess a range of pharmacological activities, including potent neuroprotective effects.[2][3] Its ability to cross the blood-brain barrier makes it a promising candidate for the treatment of neurological disorders.[4] The neuroprotective actions of T-IIA are multifaceted, encompassing anti-inflammatory, antioxidant, and anti-apoptotic properties.[3]

In experimental models of ischemic stroke, T-IIA has been demonstrated to significantly reduce infarct volume and alleviate neuronal injury.[2] It achieves this by modulating microglial activation and polarization, shifting them from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype, a process mediated through the NF-κB signaling pathway.[2] Furthermore, T-IIA enhances the antioxidant capacity of neuronal cells by activating the Nrf2/HO-1 signaling pathway, which leads to the upregulation of downstream antioxidant enzymes.[5][6] Studies have also shown that T-IIA can inhibit apoptosis in neurons by reducing the activity of caspase-3 and modulating the Bcl-2/Bax ratio.[7]

Neuroprotective Effects of Cryptotanshinone (CTN)

Cryptotanshinone, another major lipophilic component of Danshen, has also been extensively studied for its neuroprotective capabilities.[8] Similar to T-IIA, CTN exhibits potent antioxidant, anti-inflammatory, and anti-apoptotic effects in various models of neuronal injury.[9]

In models of oxygen-glucose deprivation/reoxygenation (OGD/R), a cellular model of ischemic injury, CTN has been shown to improve cell viability and reduce lactate (B86563) dehydrogenase (LDH) leakage.[8] A key mechanism underlying these effects is the activation of the Nrf2/HO-1 signaling pathway, which enhances the cellular defense against oxidative stress.[8] CTN also protects against apoptosis by regulating mitochondrial apoptotic cascades, including inhibiting the release of cytochrome c and the activation of caspase-3.[9] Furthermore, CTN has been shown to block the activation of pro-inflammatory pathways such as NF-κB.[9]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the neuroprotective effects of Tanshinone IIA and Cryptotanshinone.

Table 1: Neuroprotective Effects of Tanshinone IIA

| In Vitro/In Vivo Model | Treatment | Concentration/Dose | Outcome Measure | Result | Reference |

| Middle Cerebral Artery Occlusion (MCAO) in rats | Tanshinone IIA | 3 and 9 mg/kg | Infarct Volume | Significant reduction | [2][10] |

| MCAO in rats | Tanshinone IIA | 3 and 9 mg/kg | Neurological Deficit Scores | Significant improvement | [11] |

| MCAO in rats | Tanshinone IIA | 3 and 9 mg/kg | TNF-α, IL-1β, IL-6 Levels | Significant reduction | [2][10] |

| MCAO in rats | Tanshinone IIA | 3 and 9 mg/kg | SOD Activity | Significant increase | [2][10] |

| MCAO in rats | Tanshinone IIA | 3 and 9 mg/kg | MDA Content | Significant decrease | [2][10] |

| Oxygen-Glucose Deprivation (OGD) in PC12 and BV2 cells | Tanshinone IIA | 3 mg/kg (equivalent) | Cell Viability | Significant increase | [2][10] |

| β-amyloid₂₅₋₃₅-induced toxicity in rat cortical neurons | Tanshinone IIA | Pretreatment | Cell Viability | Noticeable suppression of cell death | [7] |

| β-amyloid₂₅₋₃₅-induced toxicity in rat cortical neurons | Tanshinone IIA | Pretreatment | ROS Elevation | Noticeable suppression | [7] |

| β-amyloid₂₅₋₃₅-induced toxicity in rat cortical neurons | Tanshinone IIA | Pretreatment | Caspase-3 Activity | Reduction | [7] |

Table 2: Neuroprotective Effects of Cryptotanshinone

| In Vitro/In Vivo Model | Treatment | Concentration/Dose | Outcome Measure | Result | Reference |

| Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in hippocampal neurons | Cryptotanshinone | Not Specified | Cell Viability | Improved cell viability | [1][8] |

| OGD/R in hippocampal neurons | Cryptotanshinone | Not Specified | LDH Leakage | Reduced LDH leakage | [1][8] |

| Sodium Nitroprusside (SNP)-induced apoptosis in Neuro-2a cells | Cryptotanshinone | Not Specified | Cell Viability | Significantly inhibited SNP-induced cell toxicity | [1][9] |

| SNP-induced apoptosis in Neuro-2a cells | Cryptotanshinone | Not Specified | Reactive Oxygen/Nitrogen Species (RONS) | Significantly inhibited RONS generation | [1][9] |

| Parkinson's Disease patient-derived human-induced neuronal progenitor cells (PD-hiNPCs) with MG132 | Cryptotanshinone | 3 μM | Apoptosis | Anti-apoptotic properties | [12] |

| PD-hiNPCs with MG132 | Cryptotanshinone | 3 μM | Mitochondrial ROS | Reduction | [12] |

| PD-hiNPCs with MG132 | Cryptotanshinone | 3 μM | Mitochondrial Membrane Potential | Increment | [12] |

| OGD/R in in vitro Neurovascular Unit model | Cryptotanshinone | 2.5 and 5.0 μM | Cell Viability | Increased cell viability | [13] |

| OGD/R in in vitro Neurovascular Unit model | Cryptotanshinone | 2.5 and 5.0 μM | Apoptosis | Reduction in apoptotic phenotype | [13] |

Key Experimental Protocols

To ensure the reproducibility of the cited findings, this section provides detailed methodologies for key experiments.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO)

-

Animal Model: Male Sprague-Dawley rats (250-280g) are typically used.[2][10]

-

Surgical Procedure: Anesthesia is induced, and a midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). A nylon monofilament with a rounded tip is inserted into the ICA to occlude the origin of the middle cerebral artery. After a defined period of occlusion (e.g., 2 hours), the filament is withdrawn to allow for reperfusion.[14]

-

Drug Administration: Tanshinone IIA (e.g., 3 and 9 mg/kg) is administered intraperitoneally at the onset of reperfusion.[2][10]

-

Outcome Assessment:

-

Neurological Deficit Scoring: Evaluated at 24 hours post-MCAO on a scale of 0 to 4 (0 = no deficit, 4 = severe deficit).[14]

-

Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (infarcted) area is quantified using image analysis software.[2][10]

-

Biochemical Assays: Brain tissue homogenates are used to measure markers of oxidative stress (MDA, SOD) and inflammation (TNF-α, IL-1β, IL-6) using commercially available kits.[2][10]

-

In Vitro Model: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)

-

Cell Culture: Primary hippocampal neurons or neuronal cell lines (e.g., PC12, Neuro-2a) are cultured in appropriate media.[8]

-

OGD Procedure: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a specified duration (e.g., 2-4 hours).[2][8]

-

Reoxygenation: The glucose-free medium is replaced with the original culture medium, and the cells are returned to a normoxic incubator for a period of reoxygenation (e.g., 24 hours).[8]

-

Drug Treatment: Cryptotanshinone or Tanshinone IIA is added to the culture medium before or during the OGD/R procedure.[8]

-

Outcome Assessment:

Signaling Pathways

Tanshinone IIA and Cryptotanshinone exert their neuroprotective effects by modulating several key intracellular signaling pathways. The following diagrams illustrate these mechanisms.

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | Tanshinone IIA Protects Against Cerebral Ischemia Reperfusion Injury by Regulating Microglial Activation and Polarization via NF-κB Pathway [frontiersin.org]

- 3. Tanshinone-IIA mediated neuroprotection by modulating neuronal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Neuroprotective investigation of tanshinone in the cerebral infarction model in the Keap1-Nrf2/ARE pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The neuroprotective effects of tanshinone IIA on β-amyloid-induced toxicity in rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. Cryptotanshinone from Salviae miltiorrhizae radix inhibits sodium-nitroprusside-induced apoptosis in neuro-2a cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tanshinone IIA Protects Against Cerebral Ischemia Reperfusion Injury by Regulating Microglial Activation and Polarization via NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neuroprotective effects of Tanshinone IIA on permanent focal cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neuroprotective Effects of Cryptotanshinone in a Direct Reprogramming Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cryptotanshinone Attenuates Oxygen-Glucose Deprivation/ Recovery-Induced Injury in an in vitro Model of Neurovascular Unit - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scienceopen.com [scienceopen.com]

Unveiling the Antioxidant Potential of Hydroxymethylenetanshiquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxymethylenetanshiquinone, a derivative of tanshinone, is a promising candidate for antioxidant therapies. This technical guide provides a comprehensive overview of its antioxidant potential, focusing on the underlying mechanisms of action, detailed experimental protocols for its evaluation, and a framework for understanding its biological effects. While specific quantitative antioxidant data for this compound is not extensively available in current literature, this guide leverages data from structurally related tanshinones to provide a contextual understanding of its potential efficacy. The primary antioxidant mechanisms are twofold: direct scavenging of free radicals and the activation of the cytoprotective Nrf2-ARE signaling pathway. This document serves as a foundational resource for researchers investigating the therapeutic applications of this compound in oxidative stress-related pathologies.

Introduction

Tanshinones, a group of abietanoid diterpenes isolated from the roots of Salvia miltiorrhiza, have long been recognized for their diverse pharmacological activities, including cardiovascular protection, anti-inflammatory effects, and anticancer properties.[1] A significant body of evidence suggests that many of these therapeutic benefits are underpinned by their potent antioxidant capabilities.[2] this compound, a synthetic derivative, is of particular interest due to its modified chemical structure, which may enhance its antioxidant potential.

This guide delves into the core aspects of this compound's antioxidant profile, providing researchers with the necessary information to design and execute robust preclinical studies.

Mechanisms of Antioxidant Action

The antioxidant activity of this compound is believed to be mediated through two primary, and potentially synergistic, mechanisms:

Direct Free Radical Scavenging

As a phenolic compound, this compound can directly neutralize a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS) through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms. The presence of hydroxyl groups on its aromatic structure is crucial for this activity, as they can donate a hydrogen atom or an electron to a free radical, thereby stabilizing it and terminating the damaging chain reaction.

Activation of the Nrf2-ARE Signaling Pathway

A key indirect antioxidant mechanism of this compound and related compounds is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[3] Under normal physiological conditions, Nrf2 is kept inactive in the cytoplasm through its association with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.

Electrophilic compounds, such as tanshinones, can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Nrf2-Keap1 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes. This, in turn, upregulates the expression of a battery of protective enzymes, including:

-

NAD(P)H:quinone oxidoreductase 1 (NQO1): A key enzyme in the detoxification of quinones and reduction of oxidative stress.

-

Heme oxygenase-1 (HO-1): Catalyzes the degradation of heme into biliverdin (B22007) (a potent antioxidant), free iron, and carbon monoxide.

-

Glutamate-cysteine ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant.

-

Glutathione S-transferases (GSTs): A family of enzymes involved in the detoxification of a wide range of xenobiotics and reactive electrophiles.

Quantitative Assessment of Antioxidant Potential

Table 1: In Vitro Radical Scavenging Activity of Related Tanshinones (Illustrative)

| Compound | DPPH Radical Scavenging IC50 (µM) | ABTS Radical Scavenging IC50 (µM) | Reference Compound (e.g., Trolox) IC50 (µM) |

| Tanshinone I | Data not available | Data not available | Assay dependent |

| Cryptotanshinone | Data not available | Data not available | Assay dependent |

| This compound | To be determined | To be determined | To be determined |

Note: The absence of specific data highlights a key area for future research.

Table 2: Cellular Antioxidant Activity of Related Tanshinones (Illustrative)

| Compound | Cell Line | Assay | Endpoint | Result |

| Tanshinone I | SH-SY5Y | H2O2-induced stress | Glutathione expression | Upregulated[3] |

| This compound | Caco-2 | Cellular Antioxidant Activity (CAA) | EC50 (µM) | To be determined |

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments used to evaluate antioxidant potential.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) (or ethanol)

-

Test compound (this compound)

-

Positive control (e.g., Trolox, Ascorbic Acid)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare a series of dilutions in methanol.

-

Assay:

-

To each well of a 96-well plate, add 100 µL of the DPPH solution.

-

Add 100 µL of the sample dilutions or positive control to the respective wells.

-

For the blank, add 100 µL of methanol.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

-

Potassium persulfate

-

Methanol (or ethanol)

-

Test compound (this compound)

-

Positive control (e.g., Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of ABTS•+ Solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

-

Before use, dilute the ABTS•+ stock solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Sample Preparation: Prepare a stock solution and serial dilutions of this compound as described for the DPPH assay.

-

Assay:

-

To each well of a 96-well plate, add 190 µL of the diluted ABTS•+ solution.

-

Add 10 µL of the sample dilutions or positive control to the respective wells.

-

-

Incubation: Incubate the plate in the dark at room temperature for 6 minutes.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay, and the IC50 value is determined.

Cellular Antioxidant Activity (CAA) Assay using Caco-2 Cells

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.

Materials:

-

Caco-2 cells

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

2',7'-Dichlorofluorescin diacetate (DCFH-DA)

-

AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) - a peroxyl radical generator

-

Test compound (this compound)

-

Quercetin (B1663063) (positive control)

-

96-well black-walled, clear-bottom cell culture plates

-

Fluorescence microplate reader

Procedure:

-

Cell Culture: Culture Caco-2 cells in appropriate medium until they reach confluence.

-

Seeding: Seed the Caco-2 cells into a 96-well black-walled plate at a density of 6 x 10^4 cells/well and allow them to attach and grow for 24 hours.

-

Treatment:

-

Remove the culture medium and wash the cells with PBS.

-

Treat the cells with various concentrations of this compound or quercetin dissolved in treatment medium for 1 hour.

-

-

Loading with DCFH-DA:

-

Remove the treatment medium and wash the cells with PBS.

-

Add 100 µL of 25 µM DCFH-DA solution to each well and incubate for 1 hour.

-

-

Induction of Oxidative Stress:

-

Remove the DCFH-DA solution and wash the cells with PBS.

-

Add 100 µL of 600 µM AAPH solution to each well.

-

-

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence every 5 minutes for 1 hour at an excitation wavelength of 485 nm and an emission wavelength of 538 nm.

-

Calculation:

-

Calculate the area under the curve (AUC) for the fluorescence kinetics.

-

The CAA value is calculated as: CAA unit = 100 - (∫SA / ∫CA) x 100, where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

-

The EC50 value (the median effective concentration) can be determined from the dose-response curve.

-

Conclusion and Future Directions

This compound holds significant promise as an antioxidant agent, likely acting through both direct radical scavenging and the induction of the Nrf2-ARE pathway. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of its antioxidant potential. A critical next step for the research community is to conduct studies to determine the specific IC50 and EC50 values for this compound in various in vitro and cellular assays. This quantitative data is essential for establishing its potency and for guiding further preclinical and clinical development. Future research should also focus on elucidating the precise molecular interactions between this compound and Keap1, as well as its broader effects on the cellular redox environment. Such studies will be instrumental in unlocking the full therapeutic potential of this promising compound in the fight against oxidative stress-mediated diseases.

References

- 1. Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Pharmacological Review of Tanshinones, Naturally Occurring Monomers from Salvia miltiorrhiza for the Treatment of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Research and Development of Natural Product Tanshinone I: Pharmacology, Total Synthesis, and Structure Modifications [frontiersin.org]

Hydroxymethylenetanshiquinone: A Technical Overview of its Physicochemical Properties and Biological Activity

For Immediate Release

This technical guide provides a comprehensive overview of Hydroxymethylenetanshiquinone, a quinonoid compound of interest to researchers, scientists, and drug development professionals. This document details its fundamental physicochemical properties and delves into the current understanding of its biological activities, including its effects on cancer cells.

Core Physicochemical Data

A foundational aspect of any chemical entity is its unique identifiers and physical properties. For this compound, these are summarized below.

| Property | Value |

| CAS Number | 83145-47-5 |

| Molecular Weight | 294.30 g/mol |

Biological Activity and Mechanisms of Action

While specific in-depth studies on this compound are emerging, research on structurally related quinone compounds provides valuable insights into its potential biological effects. These compounds are known to exhibit significant anticancer properties through various mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Quinone-containing compounds have been shown to trigger this process in cancer cells. The primary mechanism involves the activation of caspase cascades, a family of proteases that execute the apoptotic program. Specifically, the activation of initiator caspases, such as caspase-9, and executioner caspases, like caspase-3, are hallmark indicators of apoptosis induction.

A general experimental workflow for assessing apoptosis is outlined below:

Cell Cycle Arrest

In addition to apoptosis, many anticancer agents function by halting the cell cycle, thereby preventing cancer cell proliferation. Related quinone compounds have been observed to induce cell cycle arrest, often at the G2/M phase. This arrest is typically associated with alterations in the expression levels of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).

The logical flow for investigating cell cycle arrest is depicted in the following diagram:

Modulation of Signaling Pathways: The PI3K/Akt Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. Its dysregulation is a common feature in many cancers. Inhibition of this pathway is a key therapeutic strategy. The effect of a compound on the PI3K/Akt pathway is often assessed by examining the phosphorylation status of Akt and its downstream targets.

A representative signaling pathway diagram illustrating the PI3K/Akt cascade is provided below:

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. While specific protocols for this compound are not yet widely published, the following sections outline standard procedures for investigating the biological activities discussed above.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells and to determine its half-maximal inhibitory concentration (IC50).

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Western Blot Analysis for PI3K/Akt Pathway Proteins

This technique is used to detect changes in the expression and phosphorylation levels of proteins within a specific signaling pathway.

-

Cell Lysis: Treat cells with this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against total Akt, phospho-Akt (Ser473), and other relevant pathway proteins overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize to a loading control such as β-actin or GAPDH.

Conclusion

This compound presents itself as a compound of significant interest for further investigation in the field of cancer research. The foundational data on its physicochemical properties, combined with the known biological activities of related quinone structures, provides a strong rationale for in-depth studies into its specific mechanisms of action. The experimental protocols outlined in this guide offer a standardized framework for researchers to explore its potential as a novel therapeutic agent. Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by this compound to fully understand its therapeutic potential.

Commercial Sourcing and Technical Applications of High-Purity Hydroxymethylenetanshiquinone: A Guide for Researchers

For researchers and drug development professionals, securing a reliable source of high-purity Hydroxymethylenetanshiquinone is a critical first step in exploring its therapeutic potential. This technical guide provides an overview of a commercial supplier, available purity data, and insights into its biological activity, including relevant signaling pathways and experimental protocols.

Commercial Availability and Purity Specifications

High-purity this compound (CAS No. 83145-47-5) is available from commercial suppliers specializing in bioactive molecules for research purposes. One such prominent supplier is MedChemExpress (MCE) .

While a specific certificate of analysis for a current batch of this compound was not publicly available at the time of this guide's compilation, MedChemExpress typically provides detailed quality control data for their products. This information is crucial for ensuring the reproducibility and validity of research findings.

Based on sample Certificates of Analysis for other complex organic molecules from MedChemExpress, researchers can typically expect the following information:

-

Purity Determination: The purity of the compound is commonly assessed using High-Performance Liquid Chromatography (HPLC). It is reasonable to anticipate a purity level of ≥98%, and often higher, for research-grade compounds from established suppliers.

-

Structural Confirmation: The chemical structure is typically confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR) and Mass Spectrometry (MS), ensuring the identity of the compound.

-

Appearance: The physical state and color of the compound are also provided (e.g., solid).

Table 1: Representative Purity and Quality Control Parameters for High-Purity Compounds from MedChemExpress

| Parameter | Typical Method of Analysis | Expected Specification |

| Purity | HPLC | ≥98% |

| Identity Confirmation | ¹H NMR, Mass Spectrometry | Consistent with the structure of this compound |

| Appearance | Visual Inspection | Solid |

Note: This table is based on representative data for similar compounds and researchers should always request a lot-specific Certificate of Analysis from the supplier for precise data.

Biological Activity and Signaling Pathways

This compound is described as an abietane (B96969) diterpene that can inhibit tumor cell proliferation. While specific signaling pathways for this compound are still under active investigation, research on structurally related anthraquinone (B42736) and quinone compounds provides valuable insights into potential mechanisms of action.

A closely related compound, 2-hydroxy-3-methyl anthraquinone, has been shown to induce apoptosis and inhibit the invasion of human hepatocellular carcinoma cells. The mechanism of action for this related molecule has been linked to the SIRT1/p53 signaling pathway .[1] Inhibition of SIRT1 leads to an increase in p53 expression, which in turn can promote the expression of pro-apoptotic proteins like Bax and caspases, while decreasing the expression of the anti-apoptotic protein Bcl-2.[1]

It is plausible that this compound may exert its anti-proliferative effects through similar or related pathways that regulate the cell cycle, apoptosis, and cell invasion.

Caption: Proposed SIRT1/p53 signaling pathway potentially modulated by this compound.

Key Experimental Protocols

To investigate the anti-cancer effects of this compound, researchers can employ a variety of well-established in vitro assays. The following are detailed methodologies for key experiments, based on protocols used for similar compounds.

Cell Viability and Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to various concentrations in the cell culture medium. Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO without the compound).

-

Incubation: Incubate the cells with the compound for a predetermined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

-